molecular formula C10H14ClNO4 B1659072 3-O-Methyldopa hydrochloride CAS No. 63302-24-9

3-O-Methyldopa hydrochloride

Cat. No.: B1659072
CAS No.: 63302-24-9
M. Wt: 247.67
InChI Key: UNETXNZYVGKTSS-FJXQXJEOSA-N
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Description

3-O-Methyldopa hydrochloride, also known as 3-methoxytyrosine hydrochloride, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). It is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. This compound is particularly important in the context of Parkinson’s disease treatment, as it is a byproduct of L-DOPA metabolism .

Biochemical Analysis

Biochemical Properties

3-O-Methyldopa hydrochloride interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is catechol-O-methyltransferase, which is responsible for its formation from L-DOPA . The necessary cofactor for this enzymatic reaction is s-adenosyl methionine (SAM) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit dopamine transporter and uptake in rat brain striatal membranes and PC12 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It has been observed that a single administration of 1 μmole of this compound decreased the dopamine turnover rate (DOPAC/DA) by 40.0% in the rat striatum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, the intracerebroventricular (icv) injection of 1 μmol of this compound impaired locomotor activities in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA) and is formed by catechol-O-methyltransferase (COMT) . One of the L-DOPA’s metabolic pathways is the decarboxylation and the other is the O-methylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It competes with L-DOPA for the blood–brain barrier transporter system .

Subcellular Localization

It is known to accumulate in the plasma and the brain of chronic L-DOPA therapy patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyldopa hydrochloride typically involves the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions generally require a controlled environment to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyldopa hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidative products.

    Reduction: Although less common, reduction reactions can convert the compound into its corresponding amine.

    Substitution: Various substitution reactions can occur, particularly involving the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

3-O-Methyldopa hydrochloride has several scientific research applications:

Comparison with Similar Compounds

    L-DOPA (L-3,4-dihydroxyphenylalanine): The precursor to 3-O-Methyldopa hydrochloride and a primary treatment for Parkinson’s disease.

    Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.

    3,4-Dihydroxyphenylacetic acid: Another metabolite of L-DOPA, involved in dopamine metabolism.

Uniqueness: this compound is unique due to its longer half-life compared to L-DOPA, leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA therapy . This accumulation can have both therapeutic and adverse effects, making it a critical compound for monitoring and research in Parkinson’s disease treatment .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNETXNZYVGKTSS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63302-24-9
Record name 3-O-Methyldopa hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-METHYLDOPA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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